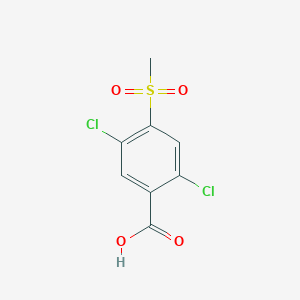
2,5-Dichloro-4-(methylsulfonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-4-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H6Cl2O4S It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a methylsulfonyl group attached to the benzene ring
Méthodes De Préparation
The synthesis of 2,5-Dichloro-4-(methylsulfonyl)benzoic acid typically involves the chlorination of 4-(methylsulfonyl)benzoic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
2,5-Dichloro-4-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted benzoic acid derivatives.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative with a reduced sulfonyl group using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,5-Dichloro-4-(methylsulfonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its derivatives are being investigated for their efficacy in treating conditions such as cancer and bacterial infections.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-4-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired biological effects.
The molecular targets and pathways involved depend on the specific application of the compound. For example, in antimicrobial applications, the compound may target bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
2,5-Dichloro-4-(methylsulfonyl)benzoic acid can be compared with other similar compounds, such as:
2-Chloro-4-(methylsulfonyl)benzoic acid: This compound has only one chlorine atom and exhibits different reactivity and biological activity compared to the dichloro derivative.
4-(Methylsulfonyl)benzoic acid: Lacking chlorine atoms, this compound has different chemical properties and applications.
2,4-Dichlorobenzoic acid:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H6Cl2O4S |
|---|---|
Poids moléculaire |
269.10 g/mol |
Nom IUPAC |
2,5-dichloro-4-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C8H6Cl2O4S/c1-15(13,14)7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12) |
Clé InChI |
BTURMIPTQDLHOE-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14884792.png)
![3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14884798.png)
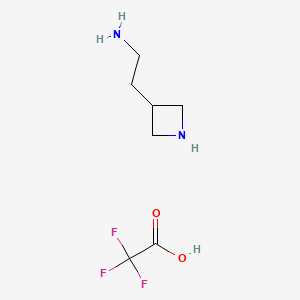

![(3-BromobenZo[b]thiophen-2-yl)Zinc bromide](/img/structure/B14884804.png)
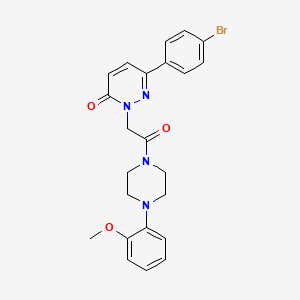
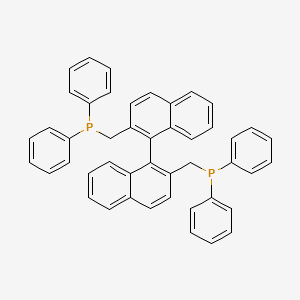
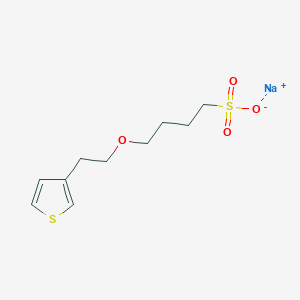
![2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol](/img/structure/B14884824.png)
![Rel-tert-butyl (3aR,7aR)-7a-(trifluoromethyl)octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B14884831.png)
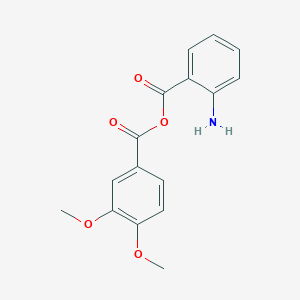
![tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate](/img/structure/B14884873.png)

![methyl 4-[(1H-indol-1-ylacetyl)amino]benzoate](/img/structure/B14884881.png)
